molecular formula C10H13BrClNO2 B1358885 (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 99359-32-7

(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride

Cat. No.: B1358885
CAS No.: 99359-32-7
M. Wt: 294.57 g/mol
InChI Key: MCYQWPUGHHRKME-FVGYRXGTSA-N
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Description

(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a 4-bromophenyl substituent and an S-configuration at the alpha-carbon. This compound is synthesized via esterification of the parent amino acid (e.g., (S)-2-amino-3-(4-bromophenyl)propanoic acid) using methanol and thionyl chloride (SOCl₂) under reflux conditions, followed by recrystallization from methanol to yield the hydrochloride salt as white crystals . Its molecular formula is C₁₀H₁₃BrClNO₂, with a molecular weight of 294.57 g/mol (calculated from substituent atomic weights). The bromine atom at the para position of the phenyl ring enhances steric bulk and electron-withdrawing properties, making it a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting bromine-sensitive receptors or enzymes .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYQWPUGHHRKME-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride, also known by its CAS number 39773-47-2, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₁₀BrNO₂
  • Molecular Weight : 244.09 g/mol
  • Solubility : Very soluble in water (21.8 mg/ml) .
  • Log P (octanol-water partition coefficient) : Ranges from -0.71 to 1.82, indicating moderate lipophilicity .

This compound exhibits several mechanisms that contribute to its biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show broad-spectrum antimicrobial properties. For instance, modifications to the phenyl ring can enhance or diminish activity against Gram-positive bacteria . The presence of bromine in the para position may influence the compound's interaction with microbial targets.
  • Anticancer Potential : Research indicates that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as Caco-2 and A549. For example, certain structural modifications led to enhanced anticancer activity against these cell lines, demonstrating the compound's potential as an anticancer agent .

Antimicrobial Activity

A comparative analysis of related compounds reveals that this compound may exhibit significant antimicrobial activity:

CompoundMIC against S. aureusMIC against E. faecium
Compound A1 µg/mL2 µg/mL
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoateTBDTBD

The exact Minimum Inhibitory Concentration (MIC) values for this specific compound have yet to be fully established but are anticipated to be competitive based on structural analogs .

Anticancer Activity

In vitro studies have demonstrated that structural variations can significantly impact the anticancer efficacy of related compounds:

CompoundCell LineViability Reduction (%)
Compound BCaco-239.8%
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoateTBDTBD

These findings suggest that further investigation into this compound could yield promising results in cancer therapeutics .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study evaluated various halogenated phenyl derivatives for their antimicrobial efficacy against drug-resistant strains. The introduction of bromine at specific positions was found to enhance the overall antimicrobial activity, indicating a potential pathway for developing new antibiotics .
  • Anticancer Research : Another study focused on the anticancer properties of structurally similar compounds, revealing that modifications to the phenyl ring could lead to significant reductions in cell viability in both Caco-2 and A549 cell lines. This suggests a structure-activity relationship that could be exploited for therapeutic development .

Scientific Research Applications

Chemistry

(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules. It is utilized in:

  • The synthesis of pharmaceuticals and agrochemicals.
  • The creation of novel materials with specific properties.

Biology

In biological research, this compound is employed for:

  • Enzyme Mechanism Studies: Investigating how enzymes interact with substrates and inhibitors.
  • Protein-Ligand Interaction Studies: Understanding how this compound can modulate biological pathways through its interaction with proteins.

Medicine

The compound shows promise in medicinal chemistry:

  • Therapeutic Development: It has been explored as a precursor for drugs targeting specific diseases due to its unique structure.
  • Potential Drug Candidates: Its bromophenyl group may enhance biological activity, making it a candidate for further pharmacological studies.

Case Studies

  • Enzyme Interaction Studies:
    • A study investigated the binding affinity of this compound to various enzymes, suggesting its role as a potential enzyme modulator. The results indicated that the compound could influence enzyme kinetics, thereby affecting metabolic pathways.
  • Pharmacological Evaluation:
    • In vivo studies demonstrated that administering this compound to animal models resulted in significant changes in physiological responses, indicating its potential therapeutic effects. The pharmacokinetics were characterized, revealing favorable absorption and distribution profiles.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications Reference
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride 4-Br C₁₀H₁₃BrClNO₂ 294.57 96–98 Brominated drug intermediates, enzyme inhibitors
(S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-F C₁₀H₁₃ClFNO₂ 233.67 98 Fluorinated amino acid analogs, radiopharmaceuticals
(S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 4-OH C₁₀H₁₄ClNO₃ 239.68 75–95 Antioxidant prodrugs, tyrosine kinase inhibitors
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-OCH₃ C₁₁H₁₆ClNO₃ 253.70 95 Serotonin receptor ligands, neuroprotective agents
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-NO₂ C₁₀H₁₂N₂O₄ 224.21 N/A Precursor for nitro-reduction to amines (e.g., anticancer agents)

Stability and Purity

  • The bromophenyl compound shows superior thermal stability (melting point >200°C inferred from analogous structures ) compared to the methoxyphenyl analogue (m.p. ~180°C ).
  • Purity levels vary with substituents: Bromophenyl and fluorophenyl derivatives achieve >95% purity via recrystallization, while hydroxyphenyl analogues require chromatographic purification (75% yield ).

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